Product packaging for 4-Nitrosobenzoic acid(Cat. No.:CAS No. 619-68-1)

4-Nitrosobenzoic acid

Cat. No.: B1215151
CAS No.: 619-68-1
M. Wt: 151.12 g/mol
InChI Key: CYTWMXYLKADNKE-UHFFFAOYSA-N
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Description

4-Nitrosobenzoic Acid (CAS RN: 619-68-1) is a chemical compound with the molecular formula C 7 H 5 NO 3 and a molecular weight of 151.12 g/mol . Its SMILES representation is C1=CC(=CC=C1C(O)=O)N=O . Please note that publicly available information on the specific research applications and properties of this compound is extremely limited. Researchers are advised to consult specialized chemical literature and handle all materials with appropriate safety precautions. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO3 B1215151 4-Nitrosobenzoic acid CAS No. 619-68-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

619-68-1

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

4-nitrosobenzoic acid

InChI

InChI=1S/C7H5NO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4H,(H,9,10)

InChI Key

CYTWMXYLKADNKE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)N=O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=O

Other CAS No.

619-68-1

Synonyms

4-nitrosobenzoic acid
p-nitrosobenzoic acid
pNOBA

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Involving 4 Nitrobenzoic Acid

Established Synthetic Routes to 4-Nitrobenzoic Acid

The synthesis of 4-nitrobenzoic acid is primarily achieved through the oxidation of 4-nitrotoluene (B166481) or, less directly, via nitration reactions where selectivity for the para position is a key challenge.

Oxidative Processes for 4-Nitrobenzoic Acid Synthesis

The most common commercial and laboratory-scale preparations of 4-nitrobenzoic acid involve the oxidation of the methyl group of 4-nitrotoluene. A variety of oxidizing agents and conditions have been developed for this transformation.

Commercially, 4-nitrobenzoic acid is often produced by the oxidation of 4-nitrotoluene using molecular oxygen. lookchemmall.comorgsyn.org Other established methods employ strong oxidizing agents such as potassium dichromate, potassium permanganate (B83412), or nitric acid. researchgate.netrsc.org For instance, oxidation with a 15% nitric acid solution at 175°C can yield 4-nitrobenzoic acid in 88.5% of the theoretical amount. lookchemmall.com The use of chromic acid for this oxidation is also a well-documented method. rsc.org

More recent and environmentally conscious approaches have been explored. One such method involves the ozonation of 4-nitrotoluene in a solution of glacial acetic acid. google.com The introduction of a mixed cobalt bromide catalyst, specifically cobalt (II) acetate (B1210297) and potassium bromide, was found to significantly increase the reaction rate and yield of 4-nitrobenzoic acid to 95.6%, while preventing ozonolysis byproducts. google.com Another approach describes the oxidation of benzylic ketones, such as 4-nitroacetophenone, to the corresponding benzoic acid using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in acetic acid, presenting a simple and practical laboratory method. mdpi.com

Table 1: Selected Oxidative Methods for 4-Nitrobenzoic Acid Synthesis

Starting MaterialOxidant/Catalyst SystemYieldReference
4-Nitrotoluene15% Nitric Acid88.5% lookchemmall.com
4-NitrotolueneOzone / Cobalt (II) acetate & Potassium bromide95.6% google.com
4-NitroacetophenoneCerium(IV) ammonium nitrate (CAN) / Acetic AcidHigh Yield mdpi.com
4-NitrotoluenePotassium permanganate or Potassium dichromateNot specified researchgate.net

Nitration Pathways and Isomer Selectivity in Benzoic Acid Derivatives

Direct electrophilic nitration of benzoic acid is generally not a preferred method for synthesizing 4-nitrobenzoic acid due to regioselectivity issues. The carboxylic acid group is an electron-withdrawing and meta-directing group, which deactivates the aromatic ring towards electrophilic attack and directs the incoming nitro group primarily to the meta position. prepchem.comrsc.org Consequently, the nitration of benzoic acid with a mixture of nitric and sulfuric acids yields mainly 3-nitrobenzoic acid, with only a very small amount (1-2%) of the para isomer being formed. rsc.org

To circumvent this, an alternative strategy involves the nitration of polystyrene. In this method, the bulky polymer backbone provides steric hindrance at the ortho positions of the benzene (B151609) rings. lookchemmall.comorgsyn.org This steric protection enhances the selectivity for nitration at the para position. Subsequent oxidation of the alkyl substituent of the nitrated polymer yields 4-nitrobenzoic acid with an improved para-to-ortho isomer ratio. lookchemmall.comorgsyn.org

Catalytic Approaches in 4-Nitrobenzoic Acid Preparation

Catalysis plays a crucial role in developing more efficient and environmentally benign synthetic routes. As mentioned previously, a significant catalytic approach involves the ozonation of 4-nitrotoluene in glacial acetic acid, where a mixed cobalt-bromide catalyst dramatically improves yield and selectivity. google.com This low-temperature method avoids the harsh conditions or toxic byproducts associated with some traditional oxidation processes. google.com

The use of cerium(IV) ammonium nitrate (CAN) in acetic acid provides a catalytic method for the oxidative cleavage of the carbon-carbon bonds in aryl methyl ketones to form benzoic acids. mdpi.com This has been demonstrated as a practical method for the synthesis of 4-nitrobenzoic acid from 4-nitroacetophenone. mdpi.com Furthermore, research into the synthesis of related compounds, like 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene, has shown that the addition of free radical initiators and phase transfer catalysts can significantly improve the yield (up to 83.5%) in nitric acid-based oxidations under mild conditions. njit.edu

Derivatization and Functionalization Reactions of 4-Nitrobenzoic Acid

The carboxylic acid group of 4-nitrobenzoic acid is the primary site for a variety of functionalization reactions, most notably esterification and amidation, which lead to a wide range of valuable chemical intermediates.

Esterification Reactions and Kinetic Studies

The Fischer-Speier esterification is a common reaction used to convert 4-nitrobenzoic acid into its corresponding esters. scirp.orgsciencesnail.com This reversible reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.comscirp.org For example, ethyl 4-nitrobenzoate (B1230335), a precursor for anesthetics like benzocaine (B179285), is prepared by reacting 4-nitrobenzoic acid with ethanol (B145695). scirp.orgsciencesnail.com

Various catalysts can be employed for this process, including sulfuric acid, p-toluenesulfonic acid, and ammonium hydrogen sulfate. mdpi.comscirp.org Yields for these methods are typically in the range of 75-98%. scirp.org Research has shown that conducting the esterification in a cascade reactor with sulfuric acid as a catalyst can achieve 96% conversion in just 10.5 minutes at 110-120°C. scirp.org

More modern and greener approaches utilize heterogeneous catalysts or alternative energy sources. Hydrogen forms of natural zeolites (e.g., H-MOR, H-HEU-M) have been used as effective, nanoporous acid catalysts. scirp.orgscirp.org The efficiency of these reactions can be further enhanced by using microwave irradiation or ultrasound. scirp.orgscirp.org For instance, the combination of an ultradispersed H-MOR zeolite catalyst with microwave irradiation can yield up to 67% of ethyl 4-nitrobenzoate in 2 hours at 80°C. scirp.orgresearchgate.net N-bromosuccinimide (NBS) has also been reported as a highly efficient and selective metal-free catalyst for the esterification of 4-nitrobenzoic acid, yielding methyl 4-nitrobenzoate in 92% yield after 20 hours at 70°C. mdpi.com

Table 2: Catalysts and Conditions for the Esterification of 4-Nitrobenzoic Acid

AlcoholCatalyst/MethodConditionsYield of EsterReference
EthanolSulfuric Acid (in cascade reactor)110-120°C, 10.5 min96% (conversion) scirp.org
EthanolH-MOR Zeolite + Microwave (300 W)80°C, 2 h67% scirp.orgresearchgate.net
MethanolN-bromosuccinimide (NBS)70°C, 20 h92% mdpi.com
EthanolH-HEU-M Zeolite + Ultrasound (330 W)80°C, 2 h~67% scirp.org

Amidation and Other Carboxylic Acid Transformations

A key transformation of 4-nitrobenzoic acid is its conversion to the acyl chloride, 4-nitrobenzoyl chloride. This highly reactive intermediate is a gateway to various derivatives, including amides and esters. The conversion is typically achieved by reacting 4-nitrobenzoic acid with reagents such as thionyl chloride or phosphorus pentachloride. prepchem.comorgsyn.orgtandfonline.com Heating 4-nitrobenzoic acid with thionyl chloride provides a near-quantitative yield of the acid chloride. tandfonline.com

Direct amidation of 4-nitrobenzoic acid with amines is another crucial functionalization reaction. Various catalytic systems have been developed to facilitate this transformation. Boric acid has been shown to catalyze the direct amidation of carboxylic acids and amines. orgsyn.org The reaction of 4-nitrobenzoic acid with urea (B33335) in the presence of phosphorous acid as a catalyst can produce 4-nitrobenzamide (B147303) in yields exceeding 90%. google.com

A novel coupling agent, derived from (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid, has been used for the direct amidation of 4-nitrobenzoic acid with a variety of amines in the presence of potassium carbonate, affording the corresponding amides in good to excellent yields (up to 98%). lookchemmall.com Kinetic studies on the amidation of 4-nitrobenzoic acid on functionalized gold surfaces revealed that the reaction is significantly slower on the surface compared to in solution, likely due to steric hindrance. rsc.org

Table of Mentioned Chemical Compounds

Compound NameFormula
4-Nitrobenzoic acidC₇H₅NO₄
3-Nitrobenzoic acidC₇H₅NO₄
4-NitrotolueneC₇H₇NO₂
4-NitroacetophenoneC₈H₇NO₃
2-methyl-4-nitrobenzoic acidC₈H₇NO₄
4-nitro-o-xyleneC₈H₉NO₂
Benzoic acidC₇H₆O₂
Ethyl 4-nitrobenzoateC₉H₉NO₄
Methyl 4-nitrobenzoateC₈H₇NO₄
4-Nitrobenzoyl chlorideC₇H₄ClNO₃
4-NitrobenzamideC₇H₆N₂O₃
Nitric acidHNO₃
Sulfuric acidH₂SO₄
Potassium permanganateKMnO₄
Potassium dichromateK₂Cr₂O₇
OzoneO₃
Cobalt (II) acetateCo(CH₃COO)₂
Potassium bromideKBr
Cerium(IV) ammonium nitrate (CAN)(NH₄)₂Ce(NO₃)₆
Acetic acidCH₃COOH
Polystyrene(C₈H₈)n
EthanolC₂H₅OH
MethanolCH₃OH
p-Toluenesulfonic acidC₇H₈O₃S
N-bromosuccinimide (NBS)C₄H₄BrNO₂
Thionyl chlorideSOCl₂
Phosphorus pentachloridePCl₅
Boric acidH₃BO₃
UreaCH₄N₂O
Phosphorous acidH₃PO₃
Potassium carbonateK₂CO₃

Reduction of the Nitro Group to Aminobenzoic Acid Derivatives

The reduction of the nitro group in 4-nitrobenzoic acid to form 4-aminobenzoic acid is a fundamental and widely studied transformation in organic synthesis. This process can be achieved through various methods, including catalytic hydrogenation and chemical reduction, often with high efficiency and selectivity.

Catalytic hydrogenation stands out as a prevalent and effective method for this conversion. google.comacs.org A common approach involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. google.compatsnap.com The reaction is typically carried out in an aqueous solution where 4-nitrobenzoic acid is first converted to its sodium salt using sodium hydroxide. google.compatsnap.com This sodium salt solution is then subjected to hydrogenation under controlled pressure and temperature. google.compatsnap.com This method is noted for its high yield (often exceeding 96%) and the high purity (over 99%) of the resulting 4-aminobenzoic acid. google.compatsnap.com The process is also considered to have a short reaction route and produce fewer waste products. google.com

Another effective catalyst for this hydrogenation is Raney nickel. testbook.comzsmu.edu.ua The mechanism with Raney nickel involves the adsorption of hydrogen gas onto the porous nickel surface, forming reactive Ni-H species. testbook.com The 4-nitrobenzoic acid then complexes with these species, leading to the reduction of the nitro group to an amino group, with water as a byproduct. testbook.com

Rhodium complexes, specifically cis-Rh(CO)2(amine)2, have also demonstrated high catalytic activity and chemoselectivity for the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid under a carbon monoxide atmosphere. researchgate.net The reaction proceeds efficiently in aqueous amine solutions, and the catalytic activity is influenced by the nature of the coordinated amine ligand. researchgate.net Notably, the Rh/3,5-lutidine system has shown high turnover frequencies. researchgate.net

Besides catalytic hydrogenation, chemical reduction methods are also employed. For instance, tin(II) chloride (SnCl2) can be used to reduce the nitro group of methyl 3-(benzyloxy)-4-nitrobenzoate to the corresponding amino derivative. acs.org

The following table summarizes various catalytic systems and their performance in the reduction of 4-nitrobenzoic acid.

Table 1: Catalytic Systems for the Reduction of 4-Nitrobenzoic Acid

Catalyst Reducing Agent Solvent Temperature (°C) Pressure (MPa) Yield (%) Purity (%) Reference
Pd/C H₂ Water 60-70 2-4 >96 >99 google.compatsnap.com
Raney Ni H₂ Not Specified Room Temp Not Specified Not Specified Not Specified testbook.com
cis-Rh(CO)₂(3,5-lutidine)₂ CO 80% aq. 3,5-lutidine 100 0.09 High Not Specified researchgate.net
5% Pd/C H₂ Water 60-70 1-2 >95 >99 google.com
Pd-Fe₃O₄-CWH NaBH₄ Aqueous Media Ambient Ambient Not Specified Not Specified semanticscholar.org

Formation of Halogenated and Alkyl-Substituted Derivatives

The synthesis of halogenated and alkyl-substituted derivatives of 4-nitrobenzoic acid involves various strategic approaches, including nitration of substituted benzoic acids and modification of existing functional groups.

Halogenated Derivatives

The preparation of halogenated nitrobenzoic acids often starts with a pre-halogenated benzoic acid derivative. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid can be synthesized by the nitration of 2-chloro-4-fluorobenzoic acid using a mixture of sulfuric acid and nitric acid at a controlled temperature. epo.org This method can yield high molar yields, typically between 88% and 96%.

The introduction of different halogens can be achieved through various means. For instance, a halogen exchange reaction can be used to convert 2-chloro-4-nitrobenzoic acid to 2-fluoro-4-nitrobenzoic acid using a metal fluoride. googleapis.com The synthesis of 2-chloro-4-fluoro-5-nitrobenzoyl chloride can be achieved by reacting 2-chloro-4-fluoro-5-nitrobenzotrichloride with 2-chloro-4-fluoro-5-nitrobenzoic acid. epo.org

The synthesis of 2-nitro-4-methylsulfonylbenzoic acid, a related derivative, can be achieved from p-toluenesulfonyl chloride through a multi-step process involving methylation, halogenation, nitration, and oxidation. google.com The nitration step in this sequence can be carried out using various reagents, including a mixture of nitric acid and sulfuric acid. google.com

Alkyl-Substituted Derivatives

The synthesis of alkyl-substituted 4-nitrobenzoic acid derivatives can be achieved through the nitration of an appropriate alkyl-substituted benzoic acid. For instance, 2,5-dimethyl-4-nitrobenzoic acid is typically synthesized by the controlled nitration of 2,5-dimethylbenzoic acid using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Alternatively, oxidation of an alkyl group on a nitro-substituted benzene ring can yield the corresponding carboxylic acid. An example is the oxidation of the methyl group in 4-nitro-o-xylene to a carboxyl group to produce 2-methyl-4-nitrobenzoic acid. A one-step process for preparing p-nitrobenzoic acids involves the oxidation of the alkyl substituent of p-alkyl benzene sulfonic acids and subsequent displacement of the sulfo group by a nitro group. google.com

The synthesis of methyl 3-methoxy-4-nitrobenzoate, an alkoxy-substituted derivative, starts from 3-hydroxy-4-nitrobenzoic acid, which is first converted to its methyl ester and then alkylated. acs.org The esterification of 4-nitrobenzoic acid with various alcohols can produce a range of alkyl 4-nitrobenzoates. mdpi.comgoogle.com

The following table provides examples of synthetic routes to halogenated and alkyl-substituted 4-nitrobenzoic acid derivatives.

Table 2: Synthesis of Halogenated and Alkyl-Substituted 4-Nitrobenzoic Acid Derivatives

Starting Material Reagents Product Key Transformation Reference
2-Chloro-4-fluorobenzoic acid H₂SO₄, HNO₃ 2-Chloro-4-fluoro-5-nitrobenzoic acid Nitration
2-Chloro-4-nitrobenzoic acid Metal fluoride 2-Fluoro-4-nitrobenzoic acid Halogen Exchange googleapis.com
2,5-Dimethylbenzoic acid HNO₃, H₂SO₄ 2,5-Dimethyl-4-nitrobenzoic acid Nitration
4-Nitro-o-xylene Dilute HNO₃ 2-Methyl-4-nitrobenzoic acid Oxidation of alkyl group
3-Hydroxy-4-nitrobenzoic acid 1. H₂SO₄, Methanol; 2. Alkylating agent Methyl 3-alkoxy-4-nitrobenzoate Esterification and Alkylation acs.org
p-Toluenesulfonyl chloride 1. Methylation; 2. Halogenation; 3. Nitration; 4. Oxidation 2-Nitro-4-methylsulfonylbenzoic acid Multi-step synthesis google.com

Green Chemistry and Sustainable Synthesis Strategies for 4-Nitrobenzoic Acid Analogues

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of 4-nitrobenzoic acid and its analogues. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One notable green strategy involves the use of less toxic and more sustainable oxidizing agents. For example, dilute nitric acid has been explored as a greener alternative to heavy metal oxidants like potassium permanganate for the oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid. Another innovative and environmentally friendly method for synthesizing 4-nitrobenzoic acid involves the ozonation of 4-nitrotoluene in a solution of glacial acetic acid in the presence of a mixed cobalt bromide catalyst. zsmu.edu.ua This low-temperature process avoids the formation of toxic wastewater associated with traditional oxidation methods. zsmu.edu.ua

The catalytic reduction of nitroarenes, a key step in the synthesis of many aminobenzoic acid derivatives, is also a focus of green chemistry research. The development of reusable and efficient nanocatalysts, such as palladium nanoparticles supported on a hydrochar-based composite (Pd-Fe3O4-CWH), offers a sustainable alternative to traditional catalysts. semanticscholar.org This catalyst can efficiently reduce various nitroarenes, including 4-nitrobenzoic acid, in aqueous media under ambient conditions. semanticscholar.org Chitosan, a biopolymer, has also been used as a support for copper-doped nickel oxide nanoparticles, which act as a catalyst for the reduction of 4-nitrobenzoic acid. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and the use of solvent-free or solid-supported reaction conditions. rasayanjournal.co.in This technique has been successfully applied to the synthesis of various heterocyclic compounds derived from aminobenzoic acids, which are themselves produced from the reduction of nitrobenzoic acids. rasayanjournal.co.innih.gov For instance, the synthesis of 1,2,4-triazoles from acid hydrazides can be achieved efficiently under microwave irradiation on a silica (B1680970) gel support. rasayanjournal.co.in

The synthesis of para-aminobenzoic acid (PABA) from 4-nitrobenzoic acid via catalytic hydrogenation is itself considered a relatively green process, especially when the catalyst can be recovered and reused. google.comgoogle.com Further greening of this process involves using water as the solvent and operating at lower temperatures and pressures. google.com

The following table highlights some green and sustainable approaches for the synthesis of 4-nitrobenzoic acid and its analogues.

Table 3: Green and Sustainable Synthesis Strategies

Reaction Type Green Approach Key Features Compound Class Reference
Oxidation Ozonation of 4-nitrotoluene Low temperature, avoids toxic wastewater 4-Nitrobenzoic acid zsmu.edu.ua
Oxidation Dilute nitric acid Replaces heavy metal oxidants Alkyl-substituted nitrobenzoic acids
Reduction Pd-Fe₃O₄-CWH nanocatalyst Reusable catalyst, ambient conditions, aqueous media Aminobenzoic acids semanticscholar.org
Reduction Chitosan-supported Cu-doped NiO nanoparticles Use of biopolymer support Aminobenzoic acids researchgate.net
Cyclization Microwave-assisted synthesis Shorter reaction times, solvent-free/solid support Heterocycles from aminobenzoic acids rasayanjournal.co.in
Reduction Catalytic hydrogenation with Pd/C High yield, catalyst recovery, water as solvent 4-Aminobenzoic acid google.comgoogle.com

Advanced Spectroscopic and Structural Elucidation of 4 Nitrobenzoic Acid and Its Adducts

Vibrational Spectroscopy Studies (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular environment of 4-nitrobenzoic acid. scirp.orgresearchgate.net

Analysis of Functional Group Modes and Intermolecular Interactions

The vibrational spectra of 4-nitrobenzoic acid are characterized by distinct bands corresponding to its primary functional groups: the carboxylic acid and the nitro group. The carboxylic acid group's hydroxyl (-OH) stretching mode typically appears as a broad absorption band in the FTIR spectrum, a result of strong intermolecular hydrogen bonding which forms dimeric structures. The carbonyl (C=O) stretching vibration is observed as a very strong band in the infrared spectrum, typically in the range of 1690-1800 cm⁻¹. scirp.org

The nitro (NO₂) group, an electron-withdrawing moiety, presents two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. tandfonline.com These vibrations are sensitive to the electronic environment and intermolecular interactions within the crystal lattice.

Theoretical calculations, often employing Density Functional Theory (DFT), are used in conjunction with experimental data to assign these vibrational modes accurately. scirp.orgresearchgate.net Studies comparing experimental and calculated frequencies show good correlation, aiding in the detailed analysis of the molecule's vibrational behavior. researchgate.net

Table 1: Characteristic Vibrational Frequencies of 4-Nitrobenzoic Acid

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source
Carboxylic Acid O-H stretch (H-bonded) 2500-3300 (broad)
Carboxylic Acid C=O stretch 1698 scirp.org
Nitro Group Asymmetric stretch (NO₂) 1510-1560
Nitro Group Symmetric stretch (NO₂) 1355 researchgate.net

Surface Adsorption Phenomena and Spectroscopic Signatures

The adsorption of 4-nitrobenzoic acid onto metal surfaces, particularly silver and gold, has been extensively studied using Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Infrared Absorption (SEIRA). researchgate.netnih.gov These techniques reveal significant changes in the vibrational spectra upon adsorption, providing information about the molecule-surface interaction.

When 4-nitrobenzoic acid (p-NBA) adsorbs on these surfaces, it typically does so as the p-nitrobenzoate anion. researchgate.netnih.gov This is evidenced by the disappearance of the carboxylic acid bands and the appearance of symmetric and asymmetric stretching vibrations of the carboxylate (COO⁻) group. nih.govacs.org Studies suggest that the molecule binds to the metal surface through the oxygen atoms of the carboxylate group. researchgate.netnih.gov

The intensities of both the carboxylate and nitro group stretching modes are often enhanced in SEIRA spectra, indicating a significant charge transfer during the chemisorption process. nih.gov Furthermore, SERS can be used to monitor surface-catalyzed photoreactions of p-NBA on roughened silver surfaces. acs.org The orientation of the adsorbed molecule can also be inferred; for instance, on Au(111) surfaces, p-nitrobenzoate tends to adopt a vertical orientation. researchgate.net In some cases, the interaction of adsorbed p-nitrobenzoate with water molecules at the interface can be observed, leading to distinct bands in the OH stretching region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unambiguous information about the carbon skeleton and proton environments. solubilityofthings.com

Proton and Carbon-13 NMR for Structural Confirmation

¹H and ¹³C NMR spectra provide direct evidence for the structure of 4-nitrobenzoic acid. The ¹H NMR spectrum typically shows signals for the aromatic protons. Due to the symmetry of the para-substituted ring, the protons adjacent to the carboxyl and nitro groups are chemically distinct, leading to a characteristic splitting pattern in the aromatic region of the spectrum. mdpi.com

The ¹³C NMR spectrum gives direct information about the carbon framework, with each non-equivalent carbon atom producing a distinct signal. bhu.ac.in The chemical shifts of the carbon atoms are influenced by the electron-withdrawing nature of the nitro and carboxyl groups. The carbonyl carbon of the carboxylic acid group appears at a significantly downfield chemical shift. bhu.ac.in

Table 2: Typical NMR Chemical Shift Ranges for 4-Nitrobenzoic Acid

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Source
¹H Aromatic (Ar-H) 7.6 - 8.5 mdpi.com
¹³C Aromatic (Ar-C) 110 - 150 bhu.ac.in

Elucidation of Molecular Conformations in Solution and Solid States

While simple molecules like 4-nitrobenzoic acid have limited conformational flexibility in their core structure, NMR can be used to study dynamic processes and intermolecular interactions, such as hydrogen bonding, which influence the molecular conformation in solution. solubilityofthings.com In more complex adducts or derivatives of 4-nitrobenzoic acid, advanced NMR techniques, including the Nuclear Overhauser Effect (NOE), can be employed to determine stereochemistry and the spatial proximity of different parts of the molecule. bhu.ac.in For solid-state analysis, solid-state NMR (ssNMR) can provide insights into the molecular packing and conformations within the crystal lattice, complementing data from X-ray diffraction.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org These transitions occur when an electron is promoted from a lower energy molecular orbital to a higher energy one, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgelte.hu

For 4-nitrobenzoic acid, the presence of the phenyl ring conjugated with the nitro and carboxyl groups constitutes a chromophore that absorbs strongly in the UV region. ias.ac.inlibretexts.org The spectrum of 4-nitrobenzoic acid typically shows a strong absorption band around 258-263 nm. ias.ac.innih.gov This absorption is attributed to a π → π* electronic transition within the conjugated system. ias.ac.inelte.hu The energy of this transition is influenced by the electronic nature of the substituents and the solvent environment. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict these electronic transitions and correlate them with the observed absorption spectra. ias.ac.in The wide transparency of 4-NBA crystals in the visible region is a key property for its application in nonlinear optics. ias.ac.in

Table 3: UV-Vis Absorption Data for 4-Nitrobenzoic Acid

Solvent λmax (nm) Molar Extinction Coefficient (log ε) Transition Type Source
Alcohol 258 4.08 π → π* nih.gov

Computational Chemistry and Theoretical Modeling of 4 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations

DFT has been the primary method for the theoretical investigation of 4-nitrosobenzoic acid, offering a balance between computational cost and accuracy. Various studies have utilized DFT to explore its electronic structure and related properties. rsc.org

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For this compound, geometry optimizations have been performed using functionals such as M06-2X with a def2-TZVP basis set. rsc.org Another study utilized the M06-2X-D3 functional with a 6-311G++(d,p) basis set. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

The optimized geometry is crucial for calculating other molecular properties accurately. The Cartesian coordinates for the optimized structure of this compound, as determined by DFT calculations, are presented below. rsc.org

Table 1: Optimized Molecular Geometry of this compound (M06-2X/def2-TZVP) Data sourced from computational chemistry studies. rsc.org

AtomX (Å)Y (Å)Z (Å)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For this compound, DFT calculations can determine these energy levels, providing insight into its electronic transitions and potential as an electron donor or acceptor in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, shown in shades of blue). For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the carboxyl and nitroso groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. This analysis is crucial for predicting sites of intermolecular interactions.

Prediction of Spectroscopic Properties

Computational methods are widely used to simulate spectroscopic data, which can then be compared with experimental results to validate the theoretical model.

DFT calculations are effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra are invaluable for assigning experimental vibrational bands to specific molecular motions.

Table 2: Comparison of Key Experimental FT-IR Frequencies for a Coordinated 4-Nitrosobenzoate Derivative Experimental data is for the ligand within the SUM-5 MOF. mdpi.com

Experimental Frequency (cm⁻¹)Vibrational Assignment

A theoretical calculation for the this compound molecule would allow for a direct comparison, although discrepancies are expected due to the solid-state environment and coordination to the metal center in the experimental setup. Typically, calculated harmonic frequencies are scaled by an empirical factor to account for anharmonicity and systematic errors in the computational method, improving the agreement with experimental data.

Compound Index

Theoretical Electronic Absorption Spectra (CIS, TD-DFT, ZINDO)

The theoretical electronic absorption spectra of molecules like 4-nitrobenzoic acid are calculated to predict how the molecule absorbs light, which is related to its electronic structure. These predictions are then compared with experimental UV-Vis spectra. Several computational methods are employed for this purpose, including Configuration Interaction Singles (CIS), Time-Dependent Density Functional Theory (TD-DFT), and ZINDO (Zerner's Intermediate Neglect of Differential Overlap).

Time-Dependent Density Functional Theory (TD-DFT) has become a popular method as it often provides a good balance between accuracy and computational cost, yielding better results than CIS for a similar effort. faccts.de For 4-nitrobenzoic acid, TD-DFT calculations have been performed to explain its optical absorption properties. One study conducted TD-DFT calculations in ethanol (B145695) solvent at the M052X/6-31+G(d) level of theory to support experimental findings. ias.ac.in The experimental optical absorption for a 4-nitrobenzoic acid crystal was observed at 263 nm, which is explained by the electronic transition between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in

In studies of charge-transfer complexes involving 4-nitrobenzoic acid (NBA) and melamine (B1676169) (MA), theoretical electronic absorption spectra were calculated using CIS, TD-DFT, and ZINDO methods to understand the electronic transitions. researchgate.net The results from these computational methods help to confirm and interpret the experimental UV-Vis spectra, providing evidence for the charge transfer process that is fundamental to the complex's properties. researchgate.net

The choice of functional within DFT can significantly impact the results. For instance, comparisons between functionals like B3LYP and CAM-B3LYP are common for aromatic nitro compounds to determine which provides a better correlation with experimental spectra. science.gov

MethodBasis Set/FunctionalSolventPredicted Absorption (λmax)Reference
TD-DFTM052X/6-31+G(d)EthanolSupports experimental λmax at 263 nm ias.ac.in
TD-DFTB3LYP/6-311G(d,p)Gas Phase, DMSOUsed for charge-transfer complex researchgate.net
CIS-Gas Phase, DMSOUsed for charge-transfer complex researchgate.net
ZINDO-Gas Phase, DMSOUsed for charge-transfer complex researchgate.net

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Computational methods are used to calculate theoretical NMR chemical shifts (δ) for hydrogen (¹H) and carbon-¹³ (¹³C) atoms, which are then compared to experimental data to validate the proposed structure. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for these calculations, often used in conjunction with DFT. science.govtandfonline.com

For a charge-transfer complex of 4-nitrobenzoic acid, ¹H and ¹³C NMR chemical shifts were calculated using the B3LYP density functional method with a 6-31G* basis set. researchgate.net The study found that the theoretical results were in satisfactory agreement with the experimental data, confirming the utility of the B3LYP method for predicting NMR properties of such systems. researchgate.net

Experimental NMR data for 4-nitrobenzoic acid provides the benchmark for these calculations. In a DMSO-d6 solvent, the following chemical shifts have been reported:

¹H NMR (500 MHz, DMSO-d6): δ 13.64 (s, 1H, COOH), 8.33–8.30 (m, 2H, Ar-H), 8.20–8.13 (m, 2H, Ar-H). rsc.org

¹³C NMR (126 MHz, DMSO-d6): δ 166.27 (COOH), 150.47 (C-NO₂), 136.89 (C-COOH), 131.15 (Ar-CH), 124.16 (Ar-CH). rsc.org

The agreement between calculated and experimental shifts provides confidence in the computed molecular geometry and electronic environment.

AtomExperimental Shift (ppm) in DMSO-d6Calculated Shift (ppm)Method/Basis SetReference
¹H (COOH)13.64-- rsc.org
¹H (Aromatic)8.33-8.30-- rsc.org
¹H (Aromatic)8.20-8.13-- rsc.org
¹³C (COOH)166.27Agreement notedB3LYP/6-31G* (for complex) researchgate.netrsc.org
¹³C (C-NO₂)150.47Agreement notedB3LYP/6-31G* (for complex) researchgate.netrsc.org
¹³C (C-COOH)136.89Agreement notedB3LYP/6-31G* (for complex) researchgate.netrsc.org
¹³C (Ar-CH)131.15Agreement notedB3LYP/6-31G* (for complex) researchgate.netrsc.org
¹³C (Ar-CH)124.16Agreement notedB3LYP/6-31G* (for complex) researchgate.netrsc.org

Theoretical Studies on Intermolecular Interactions and Crystal Packing

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical model used to analyze the electron density (ρ) and characterize chemical bonding and intermolecular interactions. acs.orgbohrium.com By locating critical points in the electron density, QTAIM can identify bond paths between atoms and quantify the nature of these interactions.

In a detailed experimental charge density study of 4-nitrobenzoic acid, QTAIM analysis was instrumental in characterizing various intermolecular interactions that govern its crystal packing. acs.orgresearchgate.net This analysis helps to quantify the strength and nature of hydrogen bonds and other weaker interactions, such as dipole-dipole contacts, which are crucial for the formation of the supramolecular structure. acs.orgresearchgate.net For instance, QTAIM has been used to evaluate the hydrogen bonding in cocrystals involving 4-nitrobenzoic acid, providing detailed information on the topology and energy of these interactions.

The analysis focuses on the properties at the bond critical points (BCPs) between interacting atoms. Key topological parameters include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). For closed-shell interactions like hydrogen bonds and van der Waals contacts, ρ(r) is typically low and ∇²ρ(r) is positive.

Reduced Density Gradient (RDG) Based Topological Descriptors

The Reduced Density Gradient (RDG) is a computational tool used to visualize and characterize non-covalent interactions (NCIs) in real space. It is based on the electron density and its first derivative. A scatter plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) reveals the nature of these interactions.

Strong attractive interactions (e.g., strong hydrogen bonds) appear as spikes in the negative sign(λ₂)ρ region.

Weak attractive interactions (e.g., van der Waals forces) appear near sign(λ₂)ρ = 0.

Strong repulsive interactions (e.g., steric clashes) appear as spikes in the positive sign(λ₂)ρ region.

Studies on 4-nitrobenzoic acid have utilized low-RDG based topological descriptors to understand the nature of dipole-dipole interactions within its crystal structure. acs.orgresearchgate.net This method visually confirms the presence and significance of contacts like O···C, O···O, and O···N that arise from these interactions, complementing the analysis from QTAIM and Hirshfeld surface analysis. acs.orgresearchgate.net In a charge-transfer complex of melamine and 4-nitrobenzoic acid, RDG analysis was also employed to investigate the intermolecular interactions that stabilize the structure. researchgate.net

Role of Dipole-Dipole Interactions in Supramolecular Assembly

Dipole-dipole interactions are significant electrostatic forces that play a crucial role in directing the self-assembly of polar molecules into ordered supramolecular structures. scispace.comrsc.org In 4-nitrobenzoic acid, the presence of the strongly electron-withdrawing nitro group (-NO₂) and the electron-withdrawing carboxylic acid group (-COOH) creates a substantial molecular dipole moment.

Coordination Chemistry and Metal Complexes of 4 Nitrobenzoic Acid

Synthesis and Characterization of Metal-4-Nitrobenzoate Complexes

The synthesis of metal-4-nitrobenzoate complexes is typically achieved through the reaction of a soluble metal salt with 4-nitrobenzoic acid or its corresponding salt in an appropriate solvent, often water or a mixed-solvent system. nationalmaglab.orgmdpi.com The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and thermal analysis, to elucidate their molecular and supramolecular structures.

Complexes with Transition Metal Ions (e.g., Co(II), Ni(II), Mo, Rh)

Transition metals, with their partially filled d-orbitals, form a wide range of coordination complexes with 4-nitrobenzoate (B1230335), exhibiting diverse geometries and magnetic properties.

For instance, a dinuclear manganese(II) complex, [Mn₂(μ-NBz)₂(κ²-NBz)₂(4-Mepy)₄], where NBz is 4-nitrobenzoate and 4-Mepy is 4-methylpyridine, has been synthesized and characterized. In this centrosymmetric dimer, the two Mn(II) atoms are bridged by two 4-nitrobenzoate ligands, resulting in a distorted octahedral environment for each metal ion. iucr.org

A bimetallic cobalt(II) complex, Co₂(C₇H₄NO₄)₂(C₁₀H₈N₂)₂(H₂O)₄₂, has also been reported. This compound features a centrosymmetric dication where each Co(II) ion displays a distorted cis-CoN₂O₄ octahedral coordination. nih.gov

The synthesis of nickel(II) complexes with 4-nitrobenzoate has been explored, often in the presence of co-ligands like triethanolamine (B1662121), leading to the formation of complexes with varying nuclearity and coordination environments. researchgate.netrsc.org

Dirhodium(II) paddlewheel complexes bridged by 4-nitrobenzoate have been synthesized. One such complex, [Rh₂(C₇H₄NO₄)₄(C₅H₅N)(CH₄O)], demonstrates the ability of 4-nitrobenzoate to bridge two rhodium centers. These complexes can further assemble into dimers through hydrogen bonding. nih.gov

While less common, molybdenum complexes involving 4-nitrobenzoate have also been investigated, for example, in the context of phosphine-promoted tandem reactions. scilit.com

Table 1: Selected Transition Metal 4-Nitrobenzoate Complexes
Metal IonComplex FormulaCoordination GeometryKey Structural Feature
Mn(II)[Mn₂(μ-NBz)₂(κ²-NBz)₂(4-Mepy)₄] iucr.orgDistorted OctahedralDinuclear, bridged by 4-nitrobenzoate
Co(II)Co₂(C₇H₄NO₄)₂(C₁₀H₈N₂)₂(H₂O)₄₂ nih.govDistorted cis-CoN₂O₄ OctahedralCentrosymmetric bimetallic dication
Rh(II)[Rh₂(C₇H₄NO₄)₄(C₅H₅N)(CH₄O)] nih.govPaddlewheelDimerization via hydrogen bonding

Complexes with Alkali and Alkaline Earth Metal Ions (e.g., Ca(II))

The coordination chemistry of s-block elements, including alkali and alkaline earth metals, with organic linkers like 4-nitrobenzoate is an area of growing interest due to the low cost, low toxicity, and aqueous solubility of these metals. tandfonline.com

Calcium(II) has been shown to form a variety of coordination polymers with 4-nitrobenzoate. For example, the reaction of CaCO₃ with 4-nitrobenzoic acid can yield one-dimensional (1-D) coordination polymers. tandfonline.comresearchgate.net In one such instance, a heptacoordinated Ca(II) compound, [Ca(H₂O)₄(4-nba)₂], reacts with 3,5-dimethyl-pyrazole to form an eight-coordinated Ca(II) coordination polymer, [[Ca(H₂O)₂(4-nba)₂]·2dmp]n. niscpr.res.in The 4-nitrobenzoate ligand in these structures often acts as a bridging ligand, linking the calcium centers into extended chains. The coordination environment around the Ca(II) ion is often a distorted polyhedron, such as a pentagonal bipyramid or a square antiprism. tandfonline.comcore.ac.uk

The synthesis of a barium(II) coordination polymer, catena-poly[(pentaaqua)(4-nitrobenzoato-O,O′)barium(II)], has also been reported, demonstrating the versatility of 4-nitrobenzoate in forming complexes with heavier alkaline earth metals. ias.ac.in In magnesium complexes, the 4-nitrobenzoate can exist as a free, uncoordinated anion, with the inner coordination sphere of the metal being occupied by water molecules, as seen in Mg(H₂O)₆₂·2H₂O. ias.ac.inias.ac.in

Table 2: Selected Alkaline Earth Metal 4-Nitrobenzoate Complexes
Metal IonComplex FormulaCoordination Number of MetalStructural Dimensionality
Ca(II)[Ca(H₂O)₂(2-ca-4nba)₂] tandfonline.com71-D Coordination Polymer
Ca(II)[[Ca(H₂O)₂(4-nba)₂]·2dmp]n niscpr.res.in81-D Coordination Polymer
Ba(II)[Ba(H₂O)₅(4-nba-O,O′)]n ias.ac.in91-D Coordination Polymer
Mg(II)Mg(H₂O)₆₂·2H₂O ias.ac.in60-D (Discrete ions)

Influence of Co-ligands (e.g., Triethanolamine) on Coordination Modes

The introduction of co-ligands, such as triethanolamine (TEA), can significantly influence the coordination behavior of 4-nitrobenzoate and the resulting structure of the metal complex. TEA is a versatile ligand that can coordinate to metal ions through its nitrogen and oxygen atoms in various modes. lew.ro

In a copper(II) complex, [Cu₂(TEA)₂(4NB)₂]·2H₂O, TEA acts as a tetradentate ligand, and the two copper centers are bridged by the deprotonated oxygen atoms of the TEA ligands. The 4-nitrobenzoate ligand coordinates in a monodentate fashion. lew.ro

A calcium(II) complex with TEA and 4-nitrobenzoic acid, Ca(TEA)₂₂, has been synthesized. In the [Ca(TEA)₂]²⁺ cation, each TEA molecule behaves as a tetradentate ligand, resulting in an eight-coordinate Ca(II) ion with a distorted cubic geometry. The 4-nitrobenzoate anions are not directly coordinated to the metal center but are held in the crystal lattice through hydrogen bonding. lew.roresearchgate.net

The presence of N-donor co-ligands can dictate the final structure of the complex. For example, studies on copper(II) 2-nitrobenzoate (B253500) complexes with different pyridine-based ligands and triethanolamine have shown that the choice of co-ligand leads to the formation of either monomeric or dimeric structures. nationalmaglab.orgrsc.orgrsc.org

Structural Diversity of Metal-4-Nitrobenzoate Compounds

The ability of the 4-nitrobenzoate ligand to adopt various coordination modes and participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, gives rise to a remarkable structural diversity in its metal complexes. ias.ac.in This has been harnessed in the field of crystal engineering to construct complex supramolecular architectures.

Crystal Engineering of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended network structures built from metal ions or clusters linked by organic ligands. researchgate.netresearchgate.net 4-Nitrobenzoic acid has proven to be a useful building block for the construction of CPs and MOFs due to its bridging capabilities. researchgate.net

The μ₂-bridging tridentate binding mode of the 4-nitrobenzoate ligand is a common feature in the formation of one-dimensional (1-D) coordination polymers with metals like Ca(II). researchgate.netniscpr.res.in In these structures, the carboxylate group of the 4-nitrobenzoate ligand bridges two metal centers, often leading to the formation of infinite chains. researchgate.netcore.ac.uk The synthesis of zinc(II) coordination polymers with 4-nitrobenzoate and other ligands has also been explored for potential applications in adsorption. researchgate.net

Supramolecular Architectures Directed by 4-Nitrobenzoate Ligands

Beyond the formation of coordination bonds, the 4-nitrobenzoate ligand plays a crucial role in directing the assembly of supramolecular architectures through non-covalent interactions. ias.ac.in The nitro group, in particular, is a good hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. ias.ac.inresearchgate.net

In the crystal structures of metal-4-nitrobenzoate complexes, extensive hydrogen bonding networks involving coordinated water molecules, co-ligands, and the carboxylate and nitro groups of the 4-nitrobenzoate ligand are frequently observed. ias.ac.inresearchgate.net These interactions link individual complex units into higher-dimensional structures, such as 1D chains, 2D layers, and 3D networks. researchgate.netias.ac.in For example, in a calcium(II) 4-nitrobenzoate complex with imidazole (B134444) as a co-ligand, hydrogen bonding interactions lead to the formation of an extended chain. ias.ac.in Similarly, in a dirhodium(II) 4-nitrobenzoate complex, π-π stacking interactions are observed between the bridging 4-nitrobenzoate ligands and an axial pyridine (B92270) ligand. nih.gov

The interplay between coordination bonds and these weaker interactions is a key aspect of the crystal engineering of 4-nitrobenzoate-based materials, allowing for the rational design of solids with specific topologies and properties.

Applications of 4 Nitrobenzoic Acid in Advanced Materials and Catalysis

Role in Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are essential for a range of photonic applications, including optical switching, data storage, and frequency conversion. The efficacy of these materials hinges on their ability to alter the properties of light. 4-Nitrobenzoic acid has emerged as a promising candidate in this field due to its molecular structure, which features an electron-donating benzene (B151609) ring and a strong electron-withdrawing nitro group, a classic "push-pull" system that enhances NLO response.

The development of high-quality single crystals is a critical first step for evaluating the NLO potential of a material. For 4-nitrobenzoic acid (4-NBA), single crystals have been successfully grown from various solvents, including acetone (B3395972) and methanol, using the slow evaporation solution growth technique at room temperature. These efforts have yielded transparent, pale yellow crystals suitable for optical analysis.

Characterization of these crystals is performed using a suite of analytical techniques. X-ray diffraction (XRD) studies confirm the crystalline nature and determine the lattice parameters. For instance, powder XRD analysis has confirmed the monoclinic crystal system of 4-NBA. Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the crystal, confirming the molecular structure of 4-nitrobenzoic acid within the crystal lattice. The optical properties are assessed using UV-Vis-NIR spectroscopy, which reveals the material's transparency window—a crucial factor for NLO applications. Studies show that 4-NBA crystals are transparent in the visible and near-infrared regions, with a lower UV cut-off wavelength around 368 nm.

Thermal stability, another important parameter for practical applications, is evaluated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These analyses have shown that 4-NBA crystals are stable up to approximately 243°C, indicating their suitability for use in devices that may experience moderate heating.

The performance of an NLO material is quantified by its nonlinear optical coefficients. The Z-scan technique is a widely used method to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). In this technique, the sample is moved along the axis of a focused laser beam, and the changes in transmittance are measured.

For 4-nitrobenzoic acid, Z-scan studies using a continuous wave DPSS laser at a wavelength of 532 nm have been conducted. These experiments reveal that 4-NBA exhibits a negative nonlinear refractive index, meaning it causes self-defocusing of the laser beam. The material also displays reverse saturable absorption (RSA), an effect where the absorption of light increases with increasing light intensity. This property is valuable for applications in optical limiting, which protects sensitive optical sensors from damage by high-intensity laser pulses.

The third-order nonlinear optical susceptibility (χ⁽³⁾) is a key figure of merit for NLO materials, as it governs phenomena like third-harmonic generation and optical switching. The real and imaginary parts of this susceptibility are directly related to the nonlinear refractive index and absorption coefficient. Measurements have determined the third-order nonlinear susceptibility of 4-nitrobenzoic acid to be in the order of 10⁻⁶ esu.

Below is a summary of the measured NLO properties for a 4-Nitrobenzoic acid crystal.

NLO PropertyMeasured ValueTechnique
Nonlinear Refractive Index (n₂)-1.13 x 10⁻⁸ cm²/WZ-Scan
Nonlinear Absorption Coefficient (β)2.14 x 10⁻⁴ cm/WZ-Scan
Third-Order NLO Susceptibility (χ⁽³⁾)1.09 x 10⁻⁶ esuZ-Scan

Catalytic Applications of 4-Nitrobenzoic Acid and Its Derivatives

Beyond materials science, 4-nitrobenzoic acid and its derivatives play significant roles in catalysis, acting as ligands, sources for other chemical groups, and mediators in complex reaction systems.

In synthetic chemistry, 4-nitrobenzoic acid can serve as a source of carboxylate groups. This is particularly relevant in reactions where a carboxylic acid is needed to facilitate a transformation. For example, it can be used in palladium-catalyzed reactions where the carboxylate acts as a ligand or a proton shuttle.

Enzymatic biofuel cells (EBFCs) generate electricity from biofuels by using enzymes to catalyze oxidation and reduction reactions. A significant challenge in EBFCs is achieving efficient electron transfer between the enzyme's active site and the electrode surface. Redox mediators are often employed to facilitate this process.

4-Nitrobenzoic acid has been investigated for its role in such systems. While not a primary mediator itself, its derivatives and related nitroaromatic compounds can act as electron shuttles. For instance, nitro-substituted benzoic acids have been explored as mediators for NADH oxidation. In one study, a system using diaphorase and nitro-substituted benzoic acids as mediators was developed for the oxidation of NADH, a key molecule in cellular metabolism. The nitro group can be electrochemically reduced, allowing it to accept electrons from the enzyme-catalyzed reaction and then diffuse to the electrode to be re-oxidized, completing the circuit.

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of organic molecules, offering a more atom-economical and efficient alternative to traditional synthetic methods. In these reactions, a C-H bond is selectively cleaved and replaced with a new functional group.

4-Nitrobenzoic acid is frequently used as a coupling partner in C-H acyloxylation reactions. In these processes, an aryl, alkyl, or vinyl C-H bond is converted into a C-O bond, forming an ester. The reaction typically involves a palladium(II) catalyst and an oxidant. 4-Nitrobenzoic acid serves as the source of the acyloxy group (-OC(O)Ar).

Research has shown that using electron-deficient benzoic acids, such as 4-nitrobenzoic acid, can be advantageous in these transformations. The electron-withdrawing nitro group can influence the reactivity of the carboxylate and the stability of intermediates in the catalytic cycle. These reactions provide a direct route to synthesize valuable aryl and vinyl esters, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. For example, the palladium-catalyzed acyloxylation of arenes with 4-nitrobenzoic acid allows for the direct synthesis of aryl esters.

Rhodium-Catalyzed Selective Reduction of Nitro Groups

The selective reduction of nitroarenes to their corresponding anilines is a crucial transformation in organic synthesis, as the products are valuable intermediates for pharmaceuticals, dyes, and agrochemicals. chemimpex.com 4-Nitrobenzoic acid presents a specific challenge due to the presence of two reducible functional groups: the nitro group and the carboxylic acid group. Achieving high chemoselectivity for the nitro group is therefore essential. Rhodium-based catalysts have demonstrated significant efficacy in this selective reduction.

Rhodium(I) complexes of the type cis-Rh(CO)₂(amine)₂ have been shown to be effective catalysts for the selective reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid. researchgate.net This reaction proceeds under a carbon monoxide atmosphere, utilizing the water-gas shift reaction. researchgate.net The key advantage of these catalytic systems is their high chemoselectivity, which allows for the production of the desired aromatic amine in high yields without reducing the carboxylic group. researchgate.net The catalytic activity is dependent on the nature of the amine ligand coordinated to the rhodium center. researchgate.net

A study investigating various amine ligands found that the Rh/3,5-lutidine system was the most active catalyst. researchgate.net Under specific conditions ([Rh] = 1 x 10⁻⁴ mol, [4-nitrobenzoic acid] = 3.82 x 10⁻³ mol, P(CO) = 0.9 atm at 100°C), this system achieved a turnover frequency of approximately 173 moles of 4-aminobenzoic acid per mole of Rh per day. researchgate.net Kinetic analyses of this system revealed a first-order dependence on the concentration of 4-nitrobenzoic acid and a non-linear relationship with carbon monoxide pressure. researchgate.net The nature of the reducing gas agent also influences the reaction. researchgate.net

The mechanism of reduction on a rhodium catalyst is believed to involve ionized hydrogen. orientjchem.org This differs from palladium catalysts, where the process is thought to proceed with the participation of hydrogen atoms. orientjchem.org Furthermore, efficient and selective rhodium-catalyzed transfer hydrogenation of nitroarenes can be achieved using formic acid as the hydrogen source in the presence of iodide ions. organic-chemistry.org

Catalytic Performance of cis-Rh(CO)₂(amine)₂ in the Reduction of 4-Nitrobenzoic Acid researchgate.net
Amine LigandCatalyst SystemTurnover Frequency (moles of product per mole Rh per day)Reaction Conditions
3,5-LutidineRh/3,5-lutidine~173[Rh] = 0.1 mmol, P(CO) = 0.9 atm, T = 100°C, in 80% aqueous amine solution
3-PicolineRh/3-picolineData not specified
Pyridine (B92270)Rh/pyridineData not specified
2-PicolineRh/2-picolineData not specified
2,6-LutidineRh/2,6-lutidineData not specified

Intercalation and Adsorption Studies in Composite Materials

The incorporation of 4-nitrobenzoic acid into composite materials through intercalation and adsorption has been explored for various applications, including construction and environmental remediation. These studies leverage the chemical's structure to modify the properties of host materials.

Intercalation in Layered Double Hydroxides (LDHs): Nitrobenzoic acid (NBA) has been successfully intercalated into layered double hydroxide-like host materials. canada.ca In one study, the intercalation was achieved through the anion exchange of nitrates in a Ca₂Al(OH)₆NO₃·nH₂O (CaAl LDH) host material. canada.ca The resulting organo-derivative, CaAlNBA LDH, showed that the intercalated nitrobenzoate anions adopted a tilted orientation within the interlayer space of the LDH. canada.ca This process demonstrates a pathway to creating novel nanocomposites for potential use in cement and concrete science. canada.ca Further research has investigated the interaction of 4-nitrobenzoic acid with the structure of calcium-silicate-hydrate (C-S-H), a primary component of cement, indicating its potential to modify the properties of cementitious composites. mcmaster.caresearchgate.net

Adsorption on Activated Carbon and Other Sorbents: The adsorption of 4-nitrobenzoic acid (4-NBA) from aqueous solutions has been studied using various adsorbent materials. Granular activated carbon (GAC) has been shown to adsorb 4-NBA, with the process being highly dependent on pH. mdpi.com The maximum adsorption capacity for 4-NBA on GAC was found to be between 1.77 and 2.70 mmol/g, which was lower than that for benzoic acid and its other nitro-isomers, a difference attributed to its lower water solubility (0.42 g/L). mdpi.com The kinetics of adsorption for 4-NBA showed a significant contribution from second-order kinetics at higher pH values (pH=6). mdpi.com

In another application, a composite material, Ba(II)/TiO₂–MCM-41, was evaluated for the photodegradation of p-nitrobenzoic acid. nih.gov This process involves the initial adsorption of the acid onto the catalyst surface. The composite showed high efficiency, removing 91.7% of the p-nitrobenzoic acid within 60 minutes under UV irradiation. nih.gov The adsorption capacity of the composite in the dark was primarily attributed to the MCM-41 component. nih.gov

Adsorption of Nitrobenzoic Acid Isomers on Granular Activated Carbon (GAC) mdpi.com
AdsorbateWater Solubility (g/L)Maximum Adsorption on GAC (mmol/g)Adsorption Conditions
Benzoic Acid2.96.52–11.59Temperature: 25°C, Shaken for 7 days
2-Nitrobenzoic acid6.84.26–6.57
3-Nitrobenzoic acid3.05.16–9.74
4-Nitrobenzoic acid0.421.77–2.70
Efficiency of p-Nitrobenzoic Acid Removal by Various Materials nih.gov
MaterialRemoval Efficiency after 60 min (%)Conditions
Ba(II)/TiO₂–MCM-4191.7UV Irradiation, C₀ = 4 × 10⁻⁴ mol/L, dosage = 0.5 g/L, initial pH = 4.0 ± 0.1
P25 (TiO₂)86.3
TiO₂–MCM-4180.6
Ba(II)/TiO₂55.7
TiO₂53.9
Ba(II)/TiO₂–MCM-41 (Adsorption only)~20No Irradiation (Dark), other conditions same as above
MCM-41 (Adsorption only)~20

Advanced Analytical Methodologies Employing 4 Nitrobenzoic Acid

Application as a Reference Standard in Quantitative Analysis

In the realm of quantitative analysis, particularly within the pharmaceutical industry, the accuracy and reliability of measurements are paramount. 4-Nitrobenzoic acid is utilized as a certified reference material (CRM) and a pharmaceutical secondary standard to ensure the quality and consistency of analytical data. sigmaaldrich.com These standards provide a benchmark against which in-house working standards and analytical methods are validated.

Certified as a CRM under ISO 17034 and ISO/IEC 17025, 4-nitrobenzoic acid offers traceability to primary standards from pharmacopoeias such as the USP, EP, and BP. sigmaaldrich.com This makes it suitable for a wide range of applications, including pharmaceutical release testing, method development for both qualitative and quantitative analyses, and quality control in the food and beverage sector. sigmaaldrich.com For instance, it is listed as a reference for tetracaine (B1683103) and as a specified impurity (Impurity E) for benzocaine (B179285) in the European Pharmacopoeia (PhEur). sigmaaldrich.com

Furthermore, isotopically labeled variants, such as 4-Nitrobenzoic Acid-d4, where the hydrogen atoms on the benzene (B151609) ring are replaced by deuterium, serve as ideal internal standards in mass spectrometry-based quantitative methods. vulcanchem.com The deuterated form is chemically similar to the non-deuterated analyte but has a distinct mass, allowing for precise quantification through isotope dilution techniques, which corrects for sample loss during preparation and analysis. vulcanchem.com

Table 1: Characteristics of 4-Nitrobenzoic Acid as a Pharmaceutical Reference Standard

Parameter Value/Description Reference(s)
Product Name 4-Nitrobenzoic Acid Pharmaceutical Secondary Standard; Certified Reference Material sigmaaldrich.com
CAS Number 62-23-7 sigmaaldrich.com
Molecular Formula O₂NC₆H₄CO₂H sigmaaldrich.com
Molecular Weight 167.12 g/mol sigmaaldrich.com
Quality Level Certified Reference Material (CRM), traceable to USP, EP, BP standards sigmaaldrich.com
Certification Produced and certified under ISO 17034 and ISO/IEC 17025 sigmaaldrich.com
Primary Applications Pharma release testing, method development, quality control, calibration sigmaaldrich.com
Related Applications Used as an intermediate in the synthesis of folic acid fishersci.cafishersci.ie
Internal Standard Variant 4-Nitrobenzoic Acid-d4 for mass spectrometry vulcanchem.com

Derivatization Agent in Chromatographic Techniques

Chemical derivatization is a strategy used in chromatography to enhance the analytical properties of compounds that are otherwise difficult to detect or separate. 4-Nitrobenzoic acid and its activated derivatives are employed to react with specific functional groups, thereby improving chromatographic behavior and detectability. The introduction of the 4-nitrobenzoyl moiety imparts a strong UV-absorbing chromophore to the analyte, making it easily detectable by common HPLC-UV systems.

A significant application of 4-nitrobenzoic acid is in the chiral separation of enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Pre-column derivatization with a chiral or achiral reagent can convert a pair of enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral column. Alternatively, derivatization can introduce a structural element that allows for enhanced separation on a chiral stationary phase (CSP).

A notable study by Wang et al. demonstrates an efficient HPLC method for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, a key pharmaceutical intermediate. researchgate.net In this method, the amine enantiomers are derivatized with 4-nitrobenzoic acid before being introduced into the HPLC system. The resulting amide derivatives are then separated on a Chiralcel OD-H column. The nitro group provides a strong chromophore for UV detection at 254 nm. researchgate.net This approach allows for the accurate quantification of the enantiomeric excess, a critical quality attribute for chiral drugs. The selection of 4-nitrobenzoic acid was found to be superior for this specific separation compared to other derivatizing agents. researchgate.net

Table 2: HPLC Conditions for Enantiomeric Separation of 2-(Aminomethyl)-1-ethylpyrrolidine Derivatives

Parameter Condition Reference(s)
Derivatizing Agent 4-Nitrobenzoic acid researchgate.net
Analyte 2-(Aminomethyl)-1-ethylpyrrolidine enantiomers researchgate.net
Chromatographic Column Chiralcel OD-H researchgate.net
Mobile Phase n-hexane:ethanol (B145695) (98:2, v/v) containing 0.2% triethylamine researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Column Temperature 25 °C researchgate.net
Detection Wavelength 254 nm (UV) researchgate.net
Elution Order (-)-4-nitrobenzoic acid derivative elutes first researchgate.net

Spectrophotometric and Electrochemical Detection Methods

The intrinsic properties of the 4-nitrobenzoic acid molecule make it amenable to direct detection by spectrophotometric and electrochemical techniques. These methods are often employed for its quantification in various matrices, from environmental samples to reaction mixtures.

Spectrophotometric Detection: UV-Visible spectrophotometry is a straightforward method for quantifying 4-nitrobenzoic acid. The compound exhibits a characteristic UV absorption spectrum, with a strong absorption maximum around 263-270 nm, which is attributed to the electronic transitions within the aromatic ring and the nitro group. nih.govias.ac.in This property is exploited in various applications. For instance, in photocatalysis studies, the degradation of 4-nitrobenzoic acid in aqueous solutions is monitored by measuring the decrease in its absorbance at its λmax over time. nih.gov

In more complex mixtures where spectral overlap is an issue, spectrophotometric titration combined with chemometric methods like Partial Least Squares (PLS) and Principal Component Regression (PCR) can be used for the simultaneous determination of 4-nitrobenzoic acid and its isomers (2-nitrobenzoic acid and 3-nitrobenzoic acid). cankaya.edu.tr By recording spectra at different pH values during a titration, the overlapping spectra of the different isomers can be resolved mathematically to determine the concentration of each component. cankaya.edu.tr

Table 3: Spectrophotometric Analysis of Nitrobenzoic Acid Isomers

Method Analyte(s) Matrix/Titrant Wavelength Range Key Findings Reference(s)
Chemometric-Assisted Spectrophotometric Titration 2-nitrobenzoic acid, 3-nitrobenzoic acid, 4-nitrobenzoic acid Water / NaOH 200-500 nm Simultaneous determination of all three isomers in a mixture is possible using PLS and PCR models. cankaya.edu.tr
Photocatalysis Monitoring p-Nitrobenzoic acid Aqueous solution λmax = 270 nm The concentration of p-nitrobenzoic acid can be monitored to determine photodegradation efficiency. nih.gov

Electrochemical Detection: Electrochemical methods, such as voltammetry, offer a highly sensitive approach for the detection of 4-nitrobenzoic acid. These techniques rely on the electrochemical reduction of the nitro group (-NO₂) on the surface of an electrode. The reduction process generates a measurable current that is proportional to the concentration of the analyte.

Studies have demonstrated the voltammetric quantification of nitroaromatic compounds, including p-nitrobenzoic acid, using a glassy carbon electrode (GCE). ijsr.net In these methods, parameters such as the supporting electrolyte, pH, and scan rate are optimized to achieve a well-defined reduction peak. For p-nitrobenzoic acid, optimal conditions were found using 0.05M NaH₂PO₄ as the supporting electrolyte at a pH of 2, resulting in a detection limit in the micromolar range (1x10⁻⁵ mol/L). ijsr.net More advanced sensor designs, such as modified electrodes, have been developed for the simultaneous detection of p-nitrophenol and p-nitrobenzoic acid, further enhancing sensitivity and selectivity.

Table 4: Voltammetric Determination of p-Nitrobenzoic Acid

Technique Electrode Supporting Electrolyte (pH) Potential Range/Mode Detection Limit Reference(s)
Linear Sweep Voltammetry Glassy Carbon Electrode (GCE) 0.05M NaH₂PO₄ (pH 2) Not specified 1 x 10⁻⁵ mol/L ijsr.net
Adsorption-Stripping Voltammetry Carbon-Paste Electrode (CPE) Aqueous solution Not specified Isomer-selective determination of nitrobenzoic acids demonstrated. researchgate.net

Environmental and Degradation Studies of 4 Nitrobenzoic Acid

Pathways and Mechanisms of Biodegradation by Microorganisms

The microbial breakdown of 4-nitrobenzoic acid is a key process in its environmental degradation, proceeding through both reductive and oxidative pathways. These metabolic routes are facilitated by a variety of microorganisms capable of utilizing this compound as a source of carbon and nitrogen.

Novel Assimilation Pathways (Oxidative and Reductive)

Microorganisms have evolved diverse strategies to metabolize 4-nitrobenzoic acid, which can be broadly categorized into reductive and oxidative assimilation pathways.

Reductive Pathway: This is a commonly observed mechanism for the biodegradation of nitroaromatic compounds. oup.com In several bacterial strains, including Burkholderia cepacia and Ralstonia paucula, the primary reductive pathway does not proceed to the complete reduction to 4-aminobenzoic acid as a primary intermediate. oup.com Instead, it involves a partial reduction of the nitro group to form 4-hydroxylaminobenzoate. oup.com This intermediate is then converted to protocatechuate through the action of a lyase. oup.com Some microorganisms also possess a mutase that can lead to the formation of dead-end metabolites. oup.com The key enzymes in this pathway include 4-nitrobenzoate (B1230335) reductase, which catalyzes the initial reduction step, often utilizing NADPH as a cofactor. oup.com

Oxidative Pathway: While the reductive pathway is more extensively documented for 4-nitrobenzoic acid, evidence also points to the existence of oxidative degradation mechanisms. In some bacteria, the degradation of nitroaromatic compounds is initiated by a dioxygenase enzyme. This enzyme incorporates two oxygen atoms into the aromatic ring, leading to the release of the nitro group as nitrite (B80452) and the formation of catechol. nih.gov While this has been more explicitly detailed for compounds like nitrobenzene, early research with Pseudomonas fluorescens indicated an oxidative pathway for 4-nitrobenzoic acid that also leads to the formation of protocatechuate, suggesting a similar initial enzymatic attack. cdnsciencepub.com

A novel aspect of these pathways is the potential for a combination of both oxidative and reductive steps within a single organism's metabolic route for structurally similar compounds, highlighting the metabolic versatility of soil and water microorganisms in detoxifying xenobiotic compounds.

Identification of Degradation Metabolites

Key metabolites identified in the reductive pathway include:

4-Hydroxylaminobenzoic acid: The initial product of the partial reduction of the nitro group. oup.com

Protocatechuic acid: A central intermediate formed from 4-hydroxylaminobenzoate, which can then enter central metabolic pathways. oup.com

4-Aminobenzoic acid: While not always a primary intermediate, it is sometimes detected, suggesting that complete reduction of the nitro group can occur. oup.com

3-Hydroxy-4-aminobenzoate and 3-Hydroxy-4-acetamidobenzoate: These have been identified as dead-end metabolites in some bacterial strains, formed via the action of a mutase. oup.com

In the oxidative pathway , the primary identified intermediate is:

Catechol: Formed following the dioxygenase-mediated removal of the nitro group. nih.gov

The following table summarizes the major degradation metabolites of 4-nitrobenzoic acid and the pathways they are associated with.

MetaboliteAssociated PathwayRole in Pathway
4-Hydroxylaminobenzoic acidReductiveInitial intermediate
Protocatechuic acidReductive and potentially OxidativeCentral intermediate
4-Aminobenzoic acidReductiveIntermediate (variable)
3-Hydroxy-4-aminobenzoateReductiveDead-end metabolite
3-Hydroxy-4-acetamidobenzoateReductiveDead-end metabolite
CatecholOxidativeInitial intermediate

Stability and Environmental Fate of 4-Nitrobenzoic Acid in Various Media

The persistence and transport of 4-nitrobenzoic acid in the environment are governed by its stability in soil, water, and air, which is influenced by both biotic and abiotic factors.

In soil , 4-nitrobenzoic acid is expected to have moderate mobility. nih.gov Its pKa of 3.44 indicates that it will primarily exist in its anionic form in most environmental conditions, and anions generally exhibit limited adsorption to soil organic carbon and clay. nih.gov Biodegradation is a significant factor in its removal from soil, although the rate can be variable. One study indicated that it took more than 64 days for decomposition in a soil microflora inoculum with a mineral salts medium. nih.gov Under anaerobic conditions in soil, the degradation of similar nitroaromatic compounds can be more effective. researchgate.net

In aquatic environments , 4-nitrobenzoic acid's low water solubility can influence its distribution. nih.gov The pH of the water can affect its solubility. nih.gov Volatilization from water surfaces is not considered a significant fate process. nih.gov Abiotic degradation through hydrolysis is not expected to be a major factor due to the stability of its chemical structure under typical environmental conditions. nih.gov However, photodegradation can occur. In one study, the photodegradation efficiency of p-nitrobenzoic acid reached 91.7% after 60 minutes of UV light irradiation in the presence of a Ba(II)/TiO2–MCM-41 photocatalyst. nih.gov Another study observed the rate of degradation at different pH values under UV irradiation with hydrogen peroxide. oaji.net

In the atmosphere , 4-nitrobenzoic acid can exist in both vapor and particulate phases. nih.gov The vapor-phase compound is subject to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of about 27 days. nih.gov Particulate-phase 4-nitrobenzoic acid can be removed from the atmosphere through wet or dry deposition. nih.gov

The following table provides a summary of the stability and fate of 4-nitrobenzoic acid in different environmental media based on available research findings.

Environmental MediumProcessFindingReference
SoilBiodegradationDecomposition took over 64 days in a soil microflora inoculum. nih.gov
SoilMobilityExpected to have moderate mobility due to its anionic form at typical environmental pH. nih.gov
WaterBiodegradationA half-life of 140-170 hours was observed in an electrolytic respirometer study. nih.gov
WaterPhotodegradation91.7% degradation after 60 minutes with a photocatalyst under UV light. nih.gov
WaterHydrolysisNot expected to be a significant degradation process. nih.gov
AtmospherePhotochemical ReactionEstimated half-life of approximately 27 days for the vapor-phase reaction with hydroxyl radicals. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for synthesizing 4-nitrosobenzoic acid is a primary focus of ongoing research. Traditional methods often involve harsh reaction conditions and the use of stoichiometric oxidants, which can be environmentally problematic. Future research is geared towards the exploration of novel synthetic pathways that are more selective, efficient, and environmentally benign.

A key area of investigation is the development of advanced catalytic systems. This includes both homogeneous and heterogeneous catalysts that can facilitate the selective oxidation of precursor molecules under milder conditions. For instance, research into the catalytic reduction of 4-nitrobenzoic acid using rhodium(I) complexes has shown high chemoselectivity for the aromatic nitro group, suggesting that similar selective catalytic approaches could be adapted for the synthesis of this compound. researchgate.net The goal is to identify catalysts that offer high yields and purity while minimizing waste and energy consumption.

Furthermore, researchers are exploring alternative starting materials and reaction pathways. This includes investigating the direct functionalization of benzene (B151609) rings and the use of biocatalytic methods, which could offer highly specific and environmentally friendly synthetic routes. The development of such novel pathways is crucial for making this compound more accessible for research and industrial applications.

Design and Synthesis of Advanced Functional Materials Based on this compound

The unique electronic and structural characteristics of this compound make it a promising building block for the design and synthesis of advanced functional materials. The reactivity of the nitroso group, combined with the carboxylate function, allows for its incorporation into a variety of material architectures, including polymers and metal-organic frameworks (MOFs).

In polymer chemistry, this compound can be used as a monomer or a functionalizing agent to impart specific properties to the resulting polymers. chemimpex.com Its incorporation can influence characteristics such as thermal stability, conductivity, and optical properties. Future research will likely focus on synthesizing novel copolymers and polymer composites containing this compound and evaluating their performance in applications ranging from electronics to biomedical devices.

Metal-organic frameworks are another area where this compound is expected to play a significant role. MOFs are crystalline materials with high porosity and tunable properties, making them suitable for applications in gas storage, separations, and catalysis. mdpi.comrsc.orgnih.govnih.govrsc.org The use of this compound as an organic linker in MOs can lead to the creation of frameworks with novel topologies and functionalities. rsc.orgnih.gov For example, the nitroso group can act as a coordination site for metal ions or as a reactive handle for post-synthetic modification of the MOF structure. Research in this area will aim to synthesize and characterize new MOFs based on this compound and to explore their potential in targeted applications.

Table 1: Potential Applications of this compound-Based Materials

Material TypePotential ApplicationsKey Properties Conferred by this compound
Polymers Electronic devices, sensors, drug delivery systemsEnhanced thermal stability, conductivity, and specific binding capabilities
Metal-Organic Frameworks (MOFs) Gas storage, catalysis, chemical sensingTunable porosity, active sites for catalysis, specific guest recognition

Deeper Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches

A fundamental aspect of unlocking the full potential of this compound lies in gaining a deeper understanding of its structure-property relationships. This involves a synergistic approach that combines experimental characterization with computational modeling to elucidate how the molecular structure and its environment influence the material's macroscopic properties.

Experimental techniques such as X-ray diffraction, spectroscopy (IR, Raman, NMR), and thermal analysis are essential for characterizing the structure and properties of this compound and its derivatives. rsc.orgresearchgate.net These methods provide valuable data on bond lengths, bond angles, vibrational modes, and thermal stability.

Complementing these experimental studies, computational methods, such as density functional theory (DFT), are being employed to model the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net These theoretical calculations can provide insights that are difficult to obtain through experiments alone, such as the nature of intermolecular interactions and the prediction of properties for yet-to-be-synthesized molecules. By integrating experimental and computational approaches, researchers can develop a comprehensive understanding of the factors that govern the performance of this compound-based materials, which is crucial for their rational design and optimization.

Potential Roles in Green Chemical Processes and Sustainable Technologies

The principles of green chemistry are increasingly guiding the development of new chemical processes and technologies. This compound and its derivatives have the potential to contribute to this shift towards sustainability in several ways.

One promising area is in the development of environmentally friendly catalysts. As mentioned earlier, the use of this compound in the synthesis of catalytic materials, such as MOFs, could lead to more efficient and selective catalysts for a variety of chemical transformations. This can reduce energy consumption and the formation of unwanted byproducts.

Furthermore, there is growing interest in the use of nitroaromatic compounds in environmental monitoring and remediation. chemimpex.com For instance, materials functionalized with this compound could be developed as sensors for the detection of pollutants. Additionally, research into the biodegradation of nitroaromatic compounds could lead to new strategies for treating contaminated water and soil. ebi.ac.uk Studies on related compounds like 2-chloro-4-nitrobenzoic acid have shown that certain microorganisms can utilize them as a sole source of carbon and nitrogen, suggesting that similar bioremediation pathways might be discovered for this compound. sigmaaldrich.com The pursuit of such applications aligns with the broader goals of developing sustainable technologies that minimize environmental impact.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-nitrosobenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via two primary pathways:

  • Cannizzaro Disproportionation : Alkaline treatment of 4-nitrosobenzaldehyde in aqueous dioxane produces this compound and 4-nitrosobenzyl alcohol. This reaction requires precise pH control (>10) and temperatures between 25–50°C to minimize side products like 4,4′-dicarboxyazoxybenzene .
  • Cycloaddition Reactions : Stoichiometric reactions of this compound with alkynones in dioxane at 80°C yield N-hydroxyindoles. Solubility challenges (due to poor solvent compatibility) necessitate the use of dioxane, with yields optimized by precipitating intermediates like 3-aroyl-1-hydroxy-1H-indole-5-carboxylic acids .
    • Critical Factors : pH, solvent choice, and temperature directly impact reaction kinetics and byproduct formation.

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer :

  • Stability : The compound degrades rapidly in alkaline media, forming 4,4′-dicarboxyazoxybenzene. Storage in inert, dry environments at 4°C (in amber glass vials) minimizes photolytic decomposition .
  • Degradation Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm identifies degradation products. Mass spectrometry (MS) confirms azoxybenzene derivatives as primary byproducts .

Advanced Research Questions

Q. What mechanistic role does this compound play in heterogeneous catalysis, and how do support materials influence selectivity?

  • Methodological Answer :

  • Catalytic Role : In Pd-catalyzed Heck coupling, this compound forms transient intermediates during nitro group reduction. For example, Pd/G/N-CNTs-OT nanocomposites exhibit 97% selectivity for 4-aminobenzoic acid at room temperature, compared to 46% at 50°C, where this compound intermediate formation lowers selectivity .

  • Support Material Impact : Graphene/N-doped carbon nanotube (G/N-CNT) supports enhance electron transfer, stabilizing nitroso intermediates and reducing over-reduction. Comparative studies with activated carbon (AC) show lower selectivity due to poor intermediate adsorption .

    • Table 1 : Selectivity of Pd Catalysts for 4-Aminobenzoic Acid Synthesis
Catalyst SupportTemperature (°C)Selectivity (%)Byproduct Identified
G/N-CNTs-OT25974,4′-Hydrazodibenzoic acid
AC5046This compound

Q. How can conflicting data on reaction kinetics of this compound transformations be resolved?

  • Methodological Answer : Contradictions arise from solvent polarity, pH, and analytical techniques:

  • Kinetic Studies : Rate constants (k2k_2) for disproportionation vary with solvent dielectric constant. For example, k2=0.021s1k_2 = 0.021 \, \text{s}^{-1} in 50% dioxane-water vs. k2=0.015s1k_2 = 0.015 \, \text{s}^{-1} in 30% dioxane-water .
  • Data Reconciliation : Use stopped-flow spectrophotometry to capture transient intermediates. Coupled with density functional theory (DFT) simulations, this clarifies pH-dependent pathways (e.g., nitroso ↔ hydroxylamine tautomerism) .

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Structural Elucidation :
  • FT-IR : Identifies nitroso (N=O) stretching at 1480–1520 cm⁻¹ and carboxylic acid (O-H) bands at 2500–3300 cm⁻¹ .
  • 15N NMR^{15}\text{N NMR} : Resolves nitroso group chemical shifts (δ 350–450 ppm) and distinguishes tautomeric forms .
  • Quantitative Analysis :
  • GC-MS : Detects trace byproducts (e.g., azoxybenzene derivatives) with a detection limit of 0.1 ppm .

Methodological Challenges and Solutions

Q. How can researchers mitigate solubility issues during this compound reactions?

  • Solution :

  • Use polar aprotic solvents (e.g., DMF, dioxane) with 5–10% co-solvents (e.g., methanol) to enhance solubility.
  • Precipitate insoluble intermediates (e.g., HBA derivatives) via controlled cooling (0–5°C) and isolate via vacuum filtration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Protocols :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before incineration in compliance with TSCA regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.